molecular formula C16H19N5O4 B4755129 methyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate

methyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate

Cat. No. B4755129
M. Wt: 345.35 g/mol
InChI Key: OICJGYHOILDTSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine derivatives often involves complex chemical reactions, where starting materials undergo transformation through various pathways. For example, the solid-phase synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines has been developed, highlighting a method for synthesizing related compounds. This process involves multiple steps, including immobilization, conversion, reductive amination, and release from the support (Karskela & Lönnberg, 2006).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the properties and reactivity of a compound. X-ray diffraction is commonly used to determine the crystal structure, providing insights into the compound's molecular geometry. For instance, derivatives of butyrate and 1,3-dioxane have been synthesized and their structures characterized using spectroscopic techniques and single-crystal X-ray diffraction, revealing intricate molecular arrangements and bonding patterns (Jebas et al., 2013).

Chemical Reactions and Properties

Imidazo[2,1-f]purine derivatives participate in a variety of chemical reactions, leading to the formation of new compounds with diverse properties. These reactions often involve substitutions, cyclizations, and additions. For example, the reaction of 2-(allyloxy)anilines, sulfur dioxide, and aryl propiolates has been used to synthesize sulfonyl-bridged dihydrobenzofuran and coumarin derivatives, demonstrating the compound's versatility in chemical transformations (Wang et al., 2017).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, and solubility, are crucial for its application and handling. These properties are determined by the compound's molecular structure. For instance, volumetric properties of binary and ternary mixtures involving allyl alcohol have been studied to understand the interactions and effects of different substituents on the compound's physical behavior (Rafiee & Frouzesh, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and functional groups. Studies on the synthesis and reactivity of various imidazo[2,1-f]purine derivatives provide valuable insights into their chemical behavior. For example, the facile synthesis of tetrahydropyrido[2,1-b]purin-10-one showcases the compound's potential for further functionalization and application in chemical synthesis (Kuroda & Suzuki, 1993).

properties

IUPAC Name

methyl 3-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4/c1-5-7-19-10(2)9-21-12-13(17-15(19)21)18(3)16(24)20(14(12)23)8-6-11(22)25-4/h5,9H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICJGYHOILDTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4,7-dimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate
Reactant of Route 2
methyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate
Reactant of Route 3
Reactant of Route 3
methyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate
Reactant of Route 4
methyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate
Reactant of Route 5
Reactant of Route 5
methyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate
Reactant of Route 6
Reactant of Route 6
methyl 3-(8-allyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate

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